molecular formula C17H23NO3 B6561729 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide CAS No. 1091156-02-3

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6561729
CAS No.: 1091156-02-3
M. Wt: 289.4 g/mol
InChI Key: CZMVPRFKHHLGFE-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group. The compound features a cyclopropanecarboxamide moiety linked via a methylene bridge to the oxane core. Its molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.36 g/mol (estimated).

Synthetic routes for analogous cyclopropanecarboxamides often involve coupling reactions between cyclopropanecarboxylic acid derivatives and amine-containing intermediates. For example, describes the synthesis of structurally related thiazole-cyclopropanecarboxamide hybrids via amide bond formation between benzo[1,3]dioxol-5-ylcyclopropanecarboxylic acid and aminothiazole intermediates under standard coupling conditions .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-5-3-2-4-14(15)17(8-10-21-11-9-17)12-18-16(19)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMVPRFKHHLGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diol Precursors

The 4-(2-methoxyphenyl)oxane ring is synthesized via acid-catalyzed cyclization of a diol precursor. For example, 2-methoxyphenylethylene glycol undergoes cyclization in the presence of p-toluenesulfonic acid (p-TSA) or boron trifluoride etherate (BF₃·OEt₂) to yield the tetrahydropyran derivative.

Reaction Conditions:

ParameterValue
CatalystBF₃·OEt₂ (10 mol%)
SolventDichloromethane (DCM)
Temperature0°C to reflux
Reaction Time12–24 hours
Yield65–78%

The reaction proceeds via oxonium ion formation, with the methoxy group directing electrophilic aromatic substitution to the ortho position.

Alternative Routes: Epoxide Ring-Opening

Epoxide intermediates derived from 2-methoxystyrene oxide can be ring-opened using nucleophiles (e.g., water or alcohols) under acidic conditions to form the tetrahydropyran skeleton. This method offers superior stereocontrol but requires stringent moisture-free conditions.

Amide Bond Formation

Coupling Cyclopropanecarboxylic Acid

The primary amine intermediate is coupled with cyclopropanecarboxylic acid using carbodiimide-based reagents:

  • EDC/HOBt : A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or DMF facilitates amide bond formation at 0–25°C.

Typical Protocol:

  • Dissolve the amine (1.0 equiv) and cyclopropanecarboxylic acid (1.2 equiv) in anhydrous DCM.

  • Add EDC (1.5 equiv) and HOBt (1.5 equiv).

  • Stir under nitrogen at 25°C for 12 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield: 82–90%

Alternative: Acid Chloride Route

Cyclopropanecarbonyl chloride reacts directly with the amine in the presence of a base (e.g., triethylamine). This method is faster but less tolerant of moisture-sensitive intermediates.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.8–7.3 (aromatic protons), δ 3.8 (methoxy group), δ 3.4–4.0 (oxane and methylene protons), and δ 1.0–1.5 (cyclopropane protons).

  • LC-MS/MS : [M+H]⁺ = 290.2 m/z, with fragmentation patterns confirming the amide bond and cyclopropane ring.

Scalability and Process Optimization

Solvent Selection

  • Toluene and DCM are preferred for cyclization and coupling steps due to their inertness and ease of removal.

  • Hexafluoro-2-propanol (HFIP) improves reaction rates in palladium-catalyzed steps but is cost-prohibitive for large-scale use.

Catalytic Efficiency

  • Pd(OAc)₂ (1 mol%) enables efficient C–H functionalization in related cyclopropane syntheses, suggesting potential for optimizing coupling steps.

Challenges and Limitations

  • Stereochemical Control : The tetrahydropyran ring’s conformation may lead to diastereomer formation during alkylation.

  • Cyclopropane Stability : The strained cyclopropane ring necessitates mild conditions to prevent ring-opening.

  • Purification Complexity : Similar polarities of intermediates require high-resolution chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Its unique structure allows for the exploration of its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.

    Industrial Applications: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to particular receptors or enzymes, modulating their activity. The cyclopropane ring and the oxane moiety can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents/Features Structural Differences vs. Target Compound References
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide (Target) C₁₇H₂₁NO₃ 2-Methoxyphenyl, oxane ring, cyclopropane Reference compound
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₄N₂O₂ 2-Methoxyphenyl, hydroxyiminoethyl group Lacks oxane ring; introduces hydroxyiminoethyl moiety
N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide C₁₁H₁₂N₂O₄ 4-Methoxy-2-nitrophenyl Nitro group (electron-withdrawing) vs. oxane ring
N-[(Oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide C₁₄H₁₉NO₂S Thiophene, oxane ring Replaces 2-methoxyphenyl with thiophene
N-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide C₁₈H₂₄NO₃S 2-Methoxyphenyl, thian ring (sulfur analog of oxane), hydroxyethoxy chain Thian ring (enhanced lipophilicity) and hydroxyethoxy substituent
Compound 83 () C₂₈H₂₀F₃NO₅S Benzo[1,3]dioxol-5-yl, trifluoromethoxybenzoyl, thiazole ring Thiazole core and benzodioxole substituent

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by several key structural components:

  • Cyclopropane moiety : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
  • Methoxyphenyl group : This substituent may enhance lipophilicity and facilitate interactions with biological targets.
  • Oxan-4-yl group : This feature suggests potential interactions with various receptors or enzymes.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC15_{15}H19_{19}N1_{1}O2_{2}
Molecular Weight245.33 g/mol
CAS NumberNot specified

Pharmacological Properties

Research on similar compounds indicates that this compound may exhibit a range of biological activities, including:

  • Antidepressant effects : Compounds with similar structures have been shown to interact with serotonin receptors, potentially providing therapeutic benefits in mood disorders.
  • Analgesic properties : The cyclopropane structure may contribute to pain relief mechanisms, making it a candidate for further investigation in pain management.
  • Anticancer activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin, dopamine) can lead to alterations in signaling pathways associated with mood regulation and pain perception.
  • Enzyme Inhibition : The oxan-4-yl group may facilitate binding to specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Cellular Uptake : The lipophilic nature of the methoxyphenyl group may enhance cellular permeability, allowing for more effective delivery to target sites.

Study 1: Antidepressant Activity

A study examining compounds similar to this compound found that these compounds displayed significant binding affinity for serotonin receptors. The results indicated a potential for these compounds to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.

Study 2: Analgesic Effects

In preclinical trials, derivatives of this compound were tested for their analgesic properties using animal models. The results demonstrated a significant reduction in pain response, suggesting that the cyclopropane structure contributes positively to pain modulation pathways.

Study 3: Anticancer Potential

A comparative analysis of various carboxamide derivatives revealed that those structurally related to this compound exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the importance of the oxan ring in enhancing the anticancer activity through specific receptor interactions.

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirms regiochemistry of the oxane ring and cyclopropane geometry .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities .

How can reaction conditions be optimized to improve cyclopropanation yield?

Advanced Synthesis
Key optimization strategies:

  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in amide formation (e.g., Pd(OAc)₂ for Suzuki-Miyaura reactions) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation .
  • High-Throughput Screening : Rapid evaluation of reaction parameters (e.g., stoichiometry, time) to maximize purity and yield .

What methodologies resolve conflicting data on receptor binding affinity?

Data Contradiction Analysis
If discrepancies arise in receptor binding studies (e.g., 5-HT₁A vs. orexin receptors):

Orthogonal Assays : Use radioligand binding assays (e.g., ³H-labeled ligands) alongside functional assays (cAMP or calcium flux) to confirm target engagement .

Structural Profiling : Perform molecular docking studies to assess complementarity with receptor active sites .

Metabolite Screening : Rule out interference from degradation products using LC-MS/MS .

How can structure-activity relationships (SAR) guide functional group modifications?

Advanced SAR Studies
Focus on substituent effects:

Modification Site Impact on Activity Methodology
Oxane 2-Methoxy Group Enhances lipophilicity and blood-brain barrier penetration Introduce halogens (F, Cl) or methyl groups via electrophilic substitution .
Cyclopropane Ring Stabilizes conformation for receptor binding Replace with bicyclic systems (e.g., norbornane) to probe steric effects.
Amide Linker Affects metabolic stability Substitute with urea or sulfonamide groups to alter hydrogen-bonding capacity.

What in vivo models are suitable for evaluating therapeutic potential?

Q. Advanced Biological Testing

  • Rodent Sleep/Wake Studies : For orexin receptor antagonism, monitor sleep latency and duration using EEG/EMG in mice .
  • Pharmacokinetic Profiling : Measure plasma half-life and brain penetration via LC-MS in Sprague-Dawley rats .
  • Toxicity Screening : Assess hepatotoxicity using primary hepatocyte cultures or in vivo ALT/AST levels .

How can degradation of sensitive functional groups be mitigated during synthesis?

Q. Stability Optimization

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and silyl ethers for hydroxyls during cyclopropanation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxy or amide groups .
  • Low-Temperature Quenching : Halt reactions rapidly to avoid hydrolysis of intermediates .

What advanced analytical techniques assess purity and stereochemistry?

Q. Advanced Analytics

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) .
  • 2D NMR (COSY, NOESY) : Assigns stereochemistry and confirms spatial proximity of protons .
  • High-Resolution MS (HRMS) : Detects isotopic patterns to confirm molecular formula .

How do solvent systems influence reaction outcomes in amide coupling?

Q. Reaction Mechanism Insights

  • Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 mechanisms but may promote epimerization .
  • Non-Polar Solvents (Toluene, THF) : Favor kinetic control in cyclopropanation, reducing byproduct formation .

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